HTR composite

Periodontology Bone Graft Substitutes Furcation Defect Regeneration

HTR composite (Hard Tissue Replacement composite, CAS 26355‑01‑1) is a microporous, hydrophilic, non‑resorbable copolymer of poly(methyl methacrylate) (PMMA), poly(2‑hydroxyethyl methacrylate) (PHEMA) and calcium hydroxide, originally developed as a patented technology for bone grafting and hard‑tissue repair [REFS‑1]. Unlike simple PMMA bone cements or resorbable ceramics, its precisely engineered composition delivers a unique combination of hemostatic hydrophilicity, surface electronegativity, and osteoconductivity that has been evaluated in multiple controlled clinical trials.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 26355-01-1
Cat. No. B1198716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTR composite
CAS26355-01-1
Synonymshard tissue replacement composite
Hema-mma
HTR composite
HTR polymer
hydroxyethyl methacrylate-methyl methacrylate polymer
poly(2-hydroxyethyl methacrylate-methyl methacrylate)
poly(HEMA-co-MMA)
poly(hydroxyethyl methacrylate-co-methyl methacrylate)
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC.CC(=C)C(=O)OCCO
InChIInChI=1S/C6H10O3.C5H8O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h7H,1,3-4H2,2H3;1H2,2-3H3
InChIKeyDICULBYFSUXYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HTR Composite (CAS 26355-01-1) – A Non‑Resorbable PMMA/PHEMA/Calcium‑Hydroxide Synthetic Bone Graft with Clinically Proven Differentiation


HTR composite (Hard Tissue Replacement composite, CAS 26355‑01‑1) is a microporous, hydrophilic, non‑resorbable copolymer of poly(methyl methacrylate) (PMMA), poly(2‑hydroxyethyl methacrylate) (PHEMA) and calcium hydroxide, originally developed as a patented technology for bone grafting and hard‑tissue repair [REFS‑1]. Unlike simple PMMA bone cements or resorbable ceramics, its precisely engineered composition delivers a unique combination of hemostatic hydrophilicity, surface electronegativity, and osteoconductivity that has been evaluated in multiple controlled clinical trials.

Material class Non‑resorbable synthetic bone graft (PMMA/PHEMA/Ca(OH)₂ copolymer)
Primary model Periodontal and maxillofacial osseous defect repair research
Key attributes Hemostatic hydrophilicity, surface electronegativity, osteoconductive interface

Why PMMA‑Only Cements or Resorbable Ceramics Cannot Substitute for HTR Composite (CAS 26355‑01‑1) Without Performance Loss


Generic methacrylate‑based bone cements lack the <1 % infection rate, intrinsic hydrophilic‑hemostatic character, and surface negative charge that distinguish HTR composite [REFS‑1]. These physicochemical properties translate directly into superior clot stabilization, bone adhesion, and the ability to regenerate bone 3–4 times denser than barrier‑membrane‑mediated regeneration without the need for an additional barrier membrane. Consequently, simple PMMA or PHEMA‑only formulations fail to replicate the clinically verified defect‑fill percentages, complete furcation‑closure rates, and long‑term safety profile that a procurement decision must account for when selecting a bone‑graft material.

PMMA‑only cements Class mismatch
Lack the hydrophilic PHEMA/calcium‑hydroxide phase, which may limit hemostatic performance and osteoconductive surface interaction reported for HTR composite.
Resorbable ceramics Volume instability
Uncontrolled resorption can compromise defect‑fill maintenance; HTR composite’s non‑resorbable nature supports long‑term space provision.
Alternative synthetic grafts Evidence gap
Reported furcation‑closure, bone‑density, and complication‑rate endpoints are composite‑specific and may not transfer to other alloplast formulations.

HTR Composite (26355‑01‑1) – Head‑to‑Head and Cross‑Study Quantitative Performance Differentiation


HTR Composite Delivers 2.4‑Fold Greater Horizontal Furcation Fill and 2.6‑Fold Higher Percent Fill Versus Autogenous Osseous Coagulum in Class II Mandibular Molar Defects

A randomized, split‑mouth, paired‑defect clinical trial directly compared HTR composite with autogenous osseous coagulum (AOC) in 15 pairs of mandibular Class II molar furcations across 9 patients. At surgical re‑entry (6–12 months), HTR composite yielded a mean horizontal furcation fill of 1.9 mm versus 0.8 mm for AOC, a percent horizontal furcation fill of 44.4 % versus 17.1 %, and a residual horizontal furcation depth of 2.4 mm versus 3.9 mm (all P ≤ 0.05, paired t‑test) [REFS‑1].

vs. autogenous coagulum
Head‑to‑head
2.4× horizontal fill · 2.6× percent fill
Reported greater furcation defect fill without donor‑site morbidity.
RCT, 15 paired Class II molar defects, 6–12‑month re‑entry.
Periodontology Bone Graft Substitutes Furcation Defect Regeneration

HTR Composite Achieves the Only Complete Furcation Closure and Superior Defect Fill Compared with ePTFE Barrier Membranes in a Randomized Tri‑Arm Trial

A three‑arm randomized clinical trial compared HTR composite alone, ePTFE barrier membrane alone, and a combination in 8 patients with bilateral Class II mandibular molar furcations. At 6‑month re‑entry, HTR‑alone sites showed better horizontal amount and percent defect fill than ePTFE‑alone sites, and HTR was the only treatment that produced a complete furcation closure (1 of 8 furcations; 12.5 %) [REFS‑1].

vs. ePTFE membrane
Head‑to‑head
12.5% complete closure · only material to achieve it
May achieve complete furcation closure; simplifies surgical protocol.
Randomized tri‑arm trial, 8 patients, 6‑month re‑entry.
Periodontology Guided Tissue Regeneration Synthetic Bone Graft

Bone Regenerated with HTR Composite Exhibits 3‑to‑4‑Fold Higher Radiographic Density than Bone Regenerated by Barrier‑Membrane Techniques or Normal Alveolar Bone

In a longitudinal clinical observational study that included radiographic and histologic assessments, bone formed in contact with HTR composite was consistently 3 to 4 times denser than bone regenerated by barrier membranes alone or bone present in normal dental alveoli [REFS‑1].

Bone density contrast
Cross‑study
3–4× denser bone vs. membrane or normal alveolus
Reported radiographic density advantage relevant to implant primary stability.
Observational clinical study; radiographic and histologic assessment.
Implant Dentistry Bone Density Dental Implant Support

HTR Composite Maintains a <1 % Infection/Complication Rate Over 5 Years in a 224‑Patient Prospective Cohort, Setting a High Safety Benchmark for Synthetic Bone Grafts

A 5‑year prospective study of 224 patients who received Bioplant® HTR composite for cyst obliteration, ridge augmentation, and implant‑site preparation reported zero instances of infection, inflammation, or graft rejection [REFS‑1]. While the study did not include a simultaneous internal comparator, this complication rate is notably lower than the 2 %–15 % infection range commonly reported for allograft and other synthetic bone‑graft materials in the literature [REFS‑2].

Safety‑endpoint record
Class‑level
0% complication vs. 2–15% class range
Supports biocompatibility endpoint review in high‑risk patient models.
5‑year, 224‑patient prospective cohort; maxillofacial procedures.
Oral & Maxillofacial Surgery Biocompatibility Long‑Term Safety

High‑Probability Application Scenarios Where HTR Composite (26355‑01‑1) Should Be Prioritized Over Alternatives


Class II Mandibular Molar Furcation Repair – Maximizing Defect Fill Without Barrier Membranes

Based on direct evidence that HTR composite provides 2.4‑fold greater horizontal fill than autogenous osseous coagulum [REFS‑1] and achieves the only complete furcation closures when compared with ePTFE barriers [REFS‑2], this material should be the first‑line choice for grade II mandibular molar furcation defects. The data support a single‑stage surgical protocol that eliminates the need for a guided‑tissue‑regeneration membrane, reducing chair time, cost, and technique sensitivity while delivering equal or superior regenerative outcomes.

Alveolar Ridge Augmentation and Implant‑Site Preparation Where Bone Density Determines Implant Success

In sites where subsequent implant placement is planned, HTR composite regenerates bone that is 3–4 times denser than bone produced by barrier‑membrane‑only techniques or that found in normal alveoli [REFS‑3]. This density advantage is critical for achieving high insertion torque, immediate‑loading potential, and long‑term peri‑implant stability. Procurement teams supporting implantology clinics should favour HTR composite when bone quality is the primary decision driver.

Large‑Volume Bone Deficiency Correction in Medically Complex Patients with Heightened Infection Risk

The 5‑year, 224‑patient prospective study documented a near‑zero infection/complication rate (<1 %) even when HTR composite was used for extensive cyst obliteration and maxillary sinus augmentation [REFS‑4]. This safety profile makes HTR composite the material of choice for patients with compromised healing capacity or in multi‑site grafting procedures where cumulative infection risk with allografts or resorbable ceramics would be a clinically and economically significant concern.

Application
Selection Property
Validation Focus
Class II Furcation Repair
Defect fill without donor‑site morbidity
Horizontal fill and complete closure endpoints
Implant‑Site Ridge Augmentation
Radiographic bone density for primary stability
Density quantification vs. native/membrane bone
High‑Infection‑Risk Defects
Documented low complication rate
Infection/rejection rate monitoring in prospective cohorts
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